molecular formula C17H25NO5 B7794077 Boc-L-beta-HThr(Bzl)-OH

Boc-L-beta-HThr(Bzl)-OH

Cat. No.: B7794077
M. Wt: 323.4 g/mol
InChI Key: FYZBABHQLFFCHH-JSGCOSHPSA-N
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Description

Boc-L-beta-Hydroxythreonine(Benzyl)-OH: is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound contains a tert-butoxycarbonyl (Boc) group protecting the amino group and a benzyl (Bzl) group protecting the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with L-threonine.

    Protection of the Amino Group: The amino group of L-threonine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.

    Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide and a base like sodium hydride.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated synthesizers and more efficient purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Boc and Bzl groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) and catalytic hydrogenation (e.g., palladium on carbon for Bzl).

    Substitution Reactions: The hydroxyl group can undergo substitution reactions to form various derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methyl group.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, palladium on carbon with hydrogen gas.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Deprotected Threonine: After removal of protective groups.

    Substituted Derivatives: Depending on the substituents introduced.

    Oxidized or Reduced Products: Depending on the specific reactions performed.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of complex peptides and proteins.
  • Acts as a building block in combinatorial chemistry for drug discovery.

Biology:

  • Studied for its role in protein structure and function.
  • Used in the synthesis of peptide-based inhibitors and substrates for enzymatic studies.

Medicine:

  • Investigated for potential therapeutic peptides.
  • Used in the development of peptide-based vaccines.

Industry:

  • Employed in the production of peptide-based materials.
  • Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • As a protected amino acid, it does not have direct biological activity but serves as a precursor in peptide synthesis.
  • The protective groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.

Comparison with Similar Compounds

    Boc-L-threonine: Lacks the benzyl protection on the hydroxyl group.

    Fmoc-L-threonine: Uses a different protective group (fluorenylmethyloxycarbonyl) for the amino group.

    Boc-L-serine: Similar structure but with a hydroxyl group instead of a threonine side chain.

Uniqueness:

  • The combination of Boc and Bzl protective groups makes Boc-L-beta-Hydroxythreonine(Benzyl)-OH particularly useful in multi-step peptide synthesis, offering selective deprotection options and stability under various reaction conditions.

Properties

IUPAC Name

(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBABHQLFFCHH-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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